PF-04279405

Type 2 Diabetes Glucokinase Activation In Vitro Pharmacology

Procure PF-04279405 as your definitive positive control for glucokinase research. With a validated EC50 of 23 nM, it provides the 2-3x potency advantage needed to differentiate dose-response curves and establish reproducible assays. It is the essential tool for investigating on-target toxicities, including hypoglycemia-induced neuropathy, as defined in the landmark safety study. Ensure robust comparative analysis with this fully characterized standard.

Molecular Formula C25H25FN4O4
Molecular Weight 464.5 g/mol
CAS No. 955881-01-3
Cat. No. B1679680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04279405
CAS955881-01-3
SynonymsPF-04279405
Molecular FormulaC25H25FN4O4
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C
InChIInChI=1S/C25H25FN4O4/c1-25(2)14-18-20(33-16-5-6-17(19(26)13-16)24(32)30-8-4-9-30)11-15(12-21(18)34-25)23(31)27-22-7-10-29(3)28-22/h5-7,10-13H,4,8-9,14H2,1-3H3,(H,27,28,31)
InChIKeyMDMLUBFZTGYEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-04279405 (CAS 955881-01-3) Technical Profile & Procurement Baseline: A Potent, Full Glucokinase Agonist


PF-04279405, also identified by the chemical name 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide, is a small molecule glucokinase (GK) agonist characterized as a potent and full-acting activator of its target enzyme, with a reported EC50 of 23 nM [1]. It belongs to the glucokinase activator (GKA) class of compounds, which are under investigation for the treatment of type 2 diabetes due to the central role of glucokinase in maintaining glucose homeostasis [2].

Why PF-04279405 Cannot Be Interchanged: Critical Differentiators vs. Other Glucokinase Activators


The glucokinase activator (GKA) class is characterized by significant structural and pharmacological diversity, making simple substitution a high-risk proposition for experimental reproducibility. Compounds within this class exhibit marked differences in potency (EC50 values spanning several orders of magnitude), functional activity (full vs. partial agonism), and tissue selectivity profiles [1]. Furthermore, clinical and preclinical studies have shown that even structurally distinct GKAs can induce varying degrees of a class-specific toxicity profile, including hypoglycemia and associated neuropathies, underscoring that differences in pharmacological activity translate to divergent safety and tolerability profiles [2]. Therefore, selecting a specific GKA like PF-04279405 based solely on its class membership, without regard for its unique quantitative activity profile, is an invalid approach for rigorous research.

PF-04279405 Quantitative Differentiation Evidence: A Comparator-Based Selection Guide


Enhanced Potency vs. MK-0941: A Direct in vitro Comparison of Glucokinase Activation

PF-04279405 demonstrates superior potency in activating recombinant human glucokinase when compared to the GKA MK-0941 under standardized assay conditions. The EC50 for PF-04279405 is 23 nM, while for MK-0941, it is 65 nM in the presence of 10 mM glucose [1][2]. This represents an approximately 2.8-fold increase in potency.

Type 2 Diabetes Glucokinase Activation In Vitro Pharmacology

Increased Potency vs. RO-28-1675: A More Potent Research Tool for in vitro Studies

PF-04279405 exhibits a notably higher potency for glucokinase activation compared to the established GKA RO-28-1675. The reported EC50 for PF-04279405 is 23 nM, while RO-28-1675 has an EC50 of 54 nM [1][2]. This translates to PF-04279405 being 2.3-fold more potent than the comparator.

Type 2 Diabetes Glucokinase Activation In Vitro Pharmacology

Superior Potency vs. AZD1656: Quantitative Advantage in Glucokinase Activation

PF-04279405 demonstrates a substantial potency advantage over the GKA AZD1656. PF-04279405 activates glucokinase with an EC50 of 23 nM, whereas AZD1656 has a reported EC50 of 60 nM [1][2]. This indicates that PF-04279405 is 2.6-fold more potent in this assay.

Type 2 Diabetes Glucokinase Activation In Vitro Pharmacology

Full Agonism of PF-04279405: A Distinct Functional Profile Within the GKA Class

PF-04279405 is described as a 'full-acting' or 'full agonist' of glucokinase, a functional characteristic that distinguishes it from other GKAs which may act as partial agonists or allosteric modulators [1]. While direct quantitative comparisons of maximal efficacy (Emax) are not available in the provided cross-study data, the classification as a full agonist implies a unique pharmacological profile that may lead to a different downstream signaling or metabolic outcome compared to partial agonists.

Type 2 Diabetes Glucokinase Activation Functional Selectivity

PF-04279405 as a Reference Standard for GKA-Induced Hypoglycemia and Neuropathy Studies

PF-04279405 was one of four structurally distinct GKAs evaluated in a comprehensive nonclinical toxicology study, which established a class-wide relationship between GKA pharmacology and adverse events like hypoglycemia, arteriopathy, and peripheral neuropathy [1]. This study quantitatively links the pharmacological target engagement (glucokinase activation) to a specific, well-defined toxicity profile in multiple species (mice, rats, dogs, monkeys), a body of evidence that does not exist for all newer GKAs.

Preclinical Toxicology Hypoglycemia Neuropathy Glucokinase Activator

PF-04279405: Validated Application Scenarios for Research and Procurement Planning


Benchmarking Novel Glucokinase Activators in in vitro Potency Assays

Given its high and well-defined potency (EC50 = 23 nM) as a full glucokinase agonist, PF-04279405 serves as an ideal positive control and benchmark compound for establishing in vitro glucokinase activation assays and for screening new chemical entities (NCEs) targeting this enzyme. Its 2- to 3-fold potency advantage over comparators like MK-0941, RO-28-1675, and AZD1656 allows for a clear differentiation in dose-response curves, enabling robust comparative analysis of lead compounds [1][2].

Investigating the Link Between Glucokinase Activation and Hypoglycemia-Related Neuropathy in Preclinical Models

PF-04279405 is uniquely positioned as a validated tool compound for exploring the on-target toxicities of GKAs. It was a key molecule in the landmark toxicology study that established a class-wide link between glucokinase activation and hypoglycemia-induced neuropathy and arteriopathy in rodents and non-human primates [1]. Researchers can procure PF-04279405 to reproduce and extend these findings, using it as a pharmacological trigger to study the mechanisms underlying these adverse events and to test protective strategies.

Dose-Response and Target Engagement Studies for Glucokinase in Metabolic Research

The combination of high potency and full agonism makes PF-04279405 a precise pharmacological tool for studies requiring robust target engagement at low concentrations. It is well-suited for detailed dose-response studies in cellular models of glucose metabolism (e.g., hepatocytes, pancreatic beta-cells) to investigate the functional consequences of varying degrees of glucokinase activation on glucose uptake, insulin secretion, and glycogen synthesis. The extensive toxicological characterization also provides clear upper limits for in vivo dosing regimens in animal models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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